![molecular formula C39H70O5 B1242585 [(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] octadecanoate](/img/structure/B1242585.png)
[(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] octadecanoate, also known as 1-alpha-Linolenoyl-2-stearoyl-sn-glycerol, is a diglyceride. It is a type of glycerolipid that consists of a glycerol backbone bonded to two fatty acid chains. The fatty acids in this compound are stearic acid (18:0) and alpha-linolenic acid (18:3(9Z,12Z,15Z)). This compound is found in human blood and is a metabolite in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] octadecanoate typically involves the esterification of glycerol with the respective fatty acids. The reaction is usually catalyzed by enzymes such as lipases or chemical catalysts like sulfuric acid. The reaction conditions often include moderate temperatures (around 60-80°C) and an inert atmosphere to prevent oxidation of the unsaturated fatty acid .
Industrial Production Methods
Industrial production of diglycerides, including this compound, often involves the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes in packed bed reactors is also common to facilitate the separation and reuse of the catalyst .
Chemical Reactions Analysis
Types of Reactions
[(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] octadecanoate undergoes various chemical reactions, including:
Oxidation: The unsaturated fatty acid chain (alpha-linolenic acid) can undergo oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds in the diglyceride can be hydrolyzed by lipases, resulting in the formation of free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of the fatty acid chains with other fatty acids in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Oxygen or air, often in the presence of a radical initiator like AIBN (azobisisobutyronitrile).
Hydrolysis: Water or aqueous solutions, catalyzed by lipases or acids.
Transesterification: Alcohols (e.g., methanol) in the presence of a base catalyst like sodium methoxide.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (stearic acid and alpha-linolenic acid) and glycerol.
Transesterification: New diglycerides or monoglycerides with different fatty acid compositions.
Scientific Research Applications
[(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] octadecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Explored for its potential anti-inflammatory and cardioprotective effects due to the presence of alpha-linolenic acid.
Industry: Utilized in the formulation of food products and cosmetics for its emulsifying properties.
Mechanism of Action
[(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] octadecanoate exerts its effects through several mechanisms:
Cellular Signaling: Acts as a secondary messenger in various signaling pathways, influencing processes like inflammation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
DG(182(9Z,12Z)/183(9Z,12Z,15Z)/00): Contains linoleic acid instead of stearic acid.
DG(181(9Z)/182(9Z,12Z)/00): Contains oleic acid and linoleic acid instead of stearic acid and alpha-linolenic acid.
Uniqueness
[(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] octadecanoate is unique due to its specific combination of a saturated fatty acid (stearic acid) and a polyunsaturated fatty acid (alpha-linolenic acid). This combination imparts distinct physical and chemical properties, such as a higher melting point and specific reactivity towards oxidation and hydrolysis .
Properties
Molecular Formula |
C39H70O5 |
|---|---|
Molecular Weight |
619 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] octadecanoate |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,18,20,37,40H,3-5,7,9-11,13,15-17,19,21-36H2,1-2H3/b8-6-,14-12-,20-18-/t37-/m0/s1 |
InChI Key |
UBECYQFWKVVULW-RSUCNCGHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


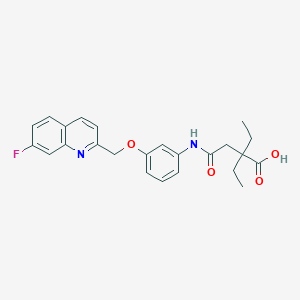
![[(1S,3S,6S,7S,8R,9S)-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-7-oxidanyl-5-azatricyclo[6.3.1.0^1,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)
![[3-(Diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate](/img/structure/B1242508.png)
![5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]thiophene-3-carboxamide](/img/structure/B1242510.png)
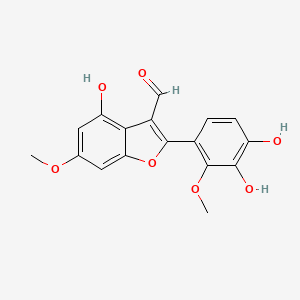
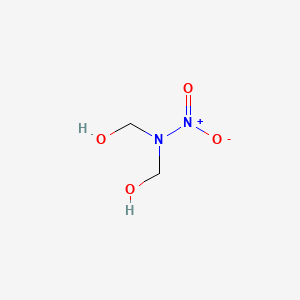
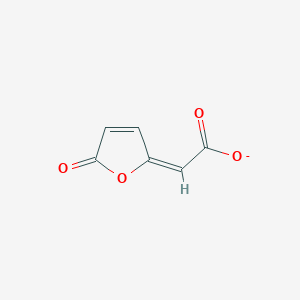
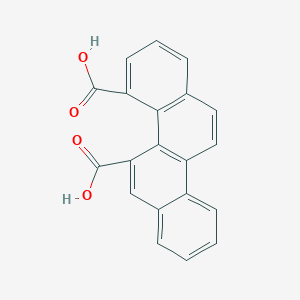

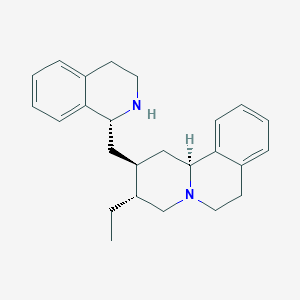


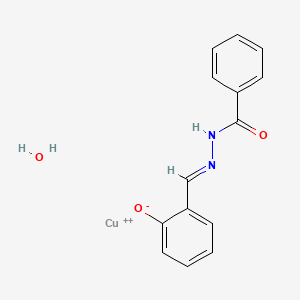
![(3E)-3-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1242524.png)
